1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one
Description
Properties
IUPAC Name |
1-pyridin-3-yl-4-(2-pyridin-3-ylacetyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(9-13-3-1-5-17-10-13)19-7-8-20(16(22)12-19)14-4-2-6-18-11-14/h1-6,10-11H,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSZKVOXLHFFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one typically involves the reaction of pyridine derivatives with piperazine. One common method includes the acylation of piperazine with pyridine-3-acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an alcohol solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one in combating viral infections. Research indicates that compounds with similar structures exhibit antiviral properties against various viruses, including HIV and influenza. For instance, derivatives of piperazine have shown efficacy in inhibiting viral replication in cell cultures, suggesting that this compound may also possess similar capabilities.
Antitumor Properties
The compound has been investigated for its antitumor effects. Research has demonstrated that certain piperazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. The specific application of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one in cancer therapy remains an area for further exploration.
Neuropharmacological Effects
Studies suggest that piperazine derivatives can act as antagonists at various neurotransmitter receptors, including histamine and sigma receptors. These interactions may lead to therapeutic effects in conditions such as anxiety and depression. There is ongoing research into the neuropharmacological applications of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one, particularly regarding its potential to modulate neurotransmitter systems.
Enzyme Inhibition
1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, compounds with similar structures have shown promise in inhibiting proteases and kinases that are critical for the progression of certain diseases, including cancer and viral infections.
Molecular Probes
The compound's structure allows it to be utilized as a molecular probe in biochemical assays. Its ability to bind selectively to certain biological targets makes it a candidate for developing diagnostic tools or therapeutic agents that can be used to study disease mechanisms.
Case Study 1: Antiviral Screening
A study screened various piperazine derivatives for antiviral activity against HIV. The results indicated that compounds structurally related to 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one exhibited significant inhibition of viral replication at low micromolar concentrations. This suggests a potential pathway for developing new antiviral therapies based on this compound's structure.
Case Study 2: Cancer Cell Line Testing
In vitro testing on several cancer cell lines showed that derivatives of piperazine could induce apoptosis and inhibit cell proliferation. The specific effects of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one were not fully characterized but indicated a need for further investigation into its mechanisms of action against cancer cells.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of piperazin-2-one derivatives with variable substituents at the 4-position acetyl group. Key analogues include:
Key Observations:
- Electronic Effects : Replacement of pyridin-3-yl with thiophen-2-yl () introduces sulfur, which may alter redox properties and electron distribution.
- Lipophilicity : The adamantane derivative () exhibits higher molecular weight and hydrophobicity, likely improving blood-brain barrier penetration.
- Metabolic Stability : Fluorinated analogues () leverage fluorine’s electronegativity to resist oxidative metabolism, a common strategy in drug design.
Physicochemical Properties
Limited data are available for direct comparison, but trends can be inferred:
- Solubility : The parent compound’s dual pyridine groups may reduce aqueous solubility compared to the thiophene analogue, which has a less polar sulfur atom.
- Melting Points : Fluorinated derivatives (e.g., ) often exhibit higher melting points due to stronger intermolecular interactions.
Biological Activity
1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, drawing from various scholarly articles and patent literature.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with pyridine and acetyl groups, which are known to influence its pharmacological properties. The synthesis typically involves the reaction of pyridine derivatives with piperazine in the presence of acetic anhydride or similar acetylating agents. The structural formula can be represented as follows:
Antidepressant Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent serotonin (5-HT) reuptake inhibition. For instance, a related compound, 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one, showed significant antidepressant effects in vivo by reducing immobility times in the forced swimming test (FST) and stabilizing serotonin levels in the hypothalamus . This suggests that modifications to the piperazine structure can enhance antidepressant properties.
Anti-Tubercular Activity
In a study focusing on anti-tubercular agents, derivatives similar to 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one were evaluated against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory activity against the pathogen. Notably, certain derivatives demonstrated low cytotoxicity in human embryonic kidney cells, suggesting a favorable safety profile for further development .
Inhibition of SHP2 Activity
The compound has also been explored for its potential as an inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), which is implicated in various cancers. The inhibition of SHP2 activity could provide a novel approach to cancer therapy. Patent literature indicates that compounds with similar structures have been developed specifically for this purpose .
Case Studies
Case Study 1: Antidepressant Evaluation
A series of piperazine derivatives were synthesized and tested for their ability to inhibit serotonin reuptake. Among these, the most promising candidate displayed not only potent inhibition but also favorable pharmacokinetic properties, making it suitable for further clinical evaluation .
Case Study 2: Anti-Tubercular Efficacy
In another study, a compound structurally related to 1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one was shown to possess significant anti-tubercular activity with an IC90 of approximately 4.00 μM. These findings highlight the potential for developing new therapies for tuberculosis based on this scaffold .
Data Table
| Activity | IC50/IC90 | Remarks |
|---|---|---|
| Serotonin Reuptake Inhibition | Not specified | Significant antidepressant effects observed |
| Anti-Tubercular Activity | IC50: 1.35 - 2.18 μM | Low cytotoxicity in HEK-293 cells |
| SHP2 Inhibition | Not specified | Potential application in cancer therapy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
